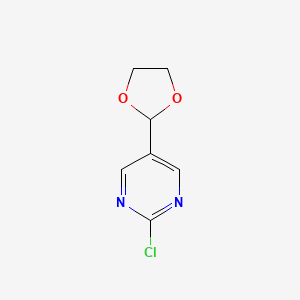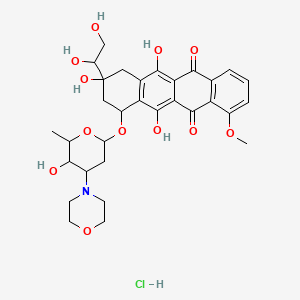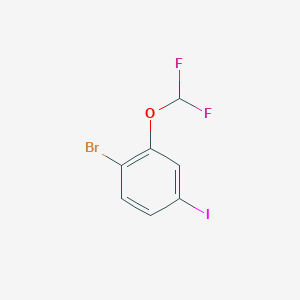
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a dioxolane ring. The presence of these rings makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C7H7ClN2O2, and it has a molecular weight of 186.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution Products: Amino-pyrimidines, thio-pyrimidines
Oxidation Products: Pyrimidine oxides
Reduction Products: Amino derivatives
Coupling Products: Biaryl compounds
Scientific Research Applications
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler analog that lacks the dioxolane ring.
5-chloro-2,4-dihydroxypyrimidine: Contains additional hydroxyl groups, making it more hydrophilic.
2-chloro-5-(1,3-dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the pyrimidine and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1554387-36-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-9-3-5(4-10-7)6-11-1-2-12-6/h3-4,6H,1-2H2 |
InChI Key |
KMDYWQRBLQTNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)











